3-Phenyl-2-thioxo-oxazolidin-4-one
Description
Properties
Molecular Formula |
C9H7NO2S |
|---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H7NO2S/c11-8-6-12-9(13)10(8)7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
NONKTMQOPBJHJE-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenyl 2 Thioxo Oxazolidin 4 One and Its Derivatives
Established Synthetic Pathways for 3-Phenyl-2-thioxo-oxazolidin-4-one Core Structure
The synthesis of the fundamental this compound structure is primarily achieved through specific cyclization reactions, which involve the formation of the five-membered heterocyclic ring from carefully selected precursor compounds under controlled conditions.
Cyclization Reactions in this compound Synthesis
The formation of the 2-thioxo-oxazolidin-4-one ring is a key synthetic step, established through a cyclization process. One prominent and direct method involves the reaction between an isothiocyanate and an α-hydroxy ester. nih.gov In this reaction, the nucleophilic hydroxyl group of the ester attacks the electrophilic carbon of the isothiocyanate, and a subsequent intramolecular cyclization by the ester's alkoxy group, with the elimination of an alcohol, leads to the formation of the stable heterocyclic ring. This type of condensation reaction is fundamental to creating the oxazolidinone core. nih.govresearchgate.net Other general strategies for forming related oxazolidin-4-one rings can involve the cyclization of Schiff bases with reagents like 2-chloroacetic acid. researchgate.net
Precursor Compounds and Reaction Conditions in this compound Formation
A well-documented pathway for synthesizing the this compound core involves the reaction of ethyl glycolate (B3277807) with phenyl isothiocyanate. nih.gov This reaction is typically performed in the presence of a base, such as triethylamine (B128534), which facilitates the reaction steps. The choice of solvent is also crucial, with dichloromethane (B109758) being a common medium for this transformation. The reaction proceeds at room temperature over an extended period to afford the desired product. nih.gov
Table 1: Synthesis of this compound Core Structure
| Precursor 1 | Precursor 2 | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl Glycolate | Phenyl Isothiocyanate | Triethylamine, Dichloromethane, Room Temperature, 42 h | This compound | 29.3% | nih.gov |
Strategies for Derivatization of this compound Scaffold
The this compound scaffold serves as a versatile template for further chemical modifications. Derivatization can be targeted at several positions, including the N-phenyl ring and the active methylene (B1212753) group on the oxazolidinone ring, allowing for the generation of diverse chemical libraries.
Introduction of Substituents at the Phenyl Ring
The introduction of various substituents onto the phenyl ring attached to the nitrogen atom is typically achieved by utilizing appropriately substituted precursors during the initial synthesis of the core structure. Instead of using phenyl isothiocyanate, a substituted phenyl isothiocyanate can be reacted with ethyl glycolate. This approach allows for the incorporation of a wide range of functional groups—such as methoxy, chloro, or bromo groups—onto the phenyl ring. The fundamental cyclization chemistry remains the same, but the choice of the starting isothiocyanate dictates the final substitution pattern on the N-phenyl moiety. This strategy is a common principle in the synthesis of N-aryl heterocycles. researchgate.netresearchgate.net
Functionalization at the Oxazolidinone Ring System
The oxazolidinone ring itself possesses sites for functionalization, most notably the C-5 position. ekb.eg The methylene group (CH₂) at this position is flanked by a carbonyl group and a sulfur-bearing carbon, making its protons acidic and the carbon nucleophilic. ekb.eg This reactivity is exploited in condensation reactions, particularly the Knoevenagel condensation. ekb.egbohrium.com This reaction involves the base-catalyzed condensation of the active methylene group at C-5 with an aldehyde or a ketone. ekb.eg This method is highly effective for introducing a wide variety of substituents at the 5-position, leading to the formation of an exocyclic double bond. bohrium.com
Synthesis of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one Analogues
A significant application of the functionalization at the C-5 position is the synthesis of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues. researchgate.net These compounds are prepared via a Knoevenagel condensation between the this compound core and various substituted benzaldehydes. nih.govbenthamdirect.com The reaction is typically conducted by refluxing the reactants in acetic acid with sodium acetate (B1210297) acting as the catalyst. nih.gov This method allows for the synthesis of a large library of derivatives where the substitution on the benzylidene ring can be systematically varied. nih.govresearchgate.net The geometry of the newly formed exocyclic double bond is predominantly the Z-isomer.
Table 2: Examples of Synthesized (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one Analogues
| Benzaldehyde Substituent | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Hydroxy | NaOAc, AcOH, reflux, 9-25 h | (Z)-5-(4-hydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one | 18-85% (range for various analogues) | nih.gov |
| 2,4-Dihydroxy | NaOAc, AcOH, reflux, 9-25 h | (Z)-5-(2,4-dihydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one | 18-85% (range for various analogues) | nih.govresearchgate.net |
| 3,4-Dihydroxy | NaOAc, AcOH, reflux, 9-25 h | (Z)-5-(3,4-dihydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one | 18-85% (range for various analogues) | nih.govresearchgate.net |
| 4-Bromo | NaOAc, AcOH, reflux, 9-25 h | (Z)-5-(4-bromobenzylidene)-3-phenyl-2-thioxooxazolidin-4-one | 18-85% (range for various analogues) | nih.gov |
| 4-Chloro | NaOAc, AcOH, reflux, 9-25 h | (Z)-5-(4-chlorobenzylidene)-3-phenyl-2-thioxooxazolidin-4-one | 18-85% (range for various analogues) | nih.gov |
| 3,5-Dimethoxy | NaOAc, AcOH, reflux, 9-25 h | (Z)-5-(3,5-dimethoxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one | 18-85% (range for various analogues) | nih.gov |
| Compound Name |
|---|
| This compound |
| (Z)-5-(2,4-dihydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one |
| (Z)-5-(3,4-dihydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one |
| (Z)-5-(3,5-dimethoxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one |
| (Z)-5-(4-bromobenzylidene)-3-phenyl-2-thioxooxazolidin-4-one |
| (Z)-5-(4-chlorobenzylidene)-3-phenyl-2-thioxooxazolidin-4-one |
| (Z)-5-(4-hydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one |
| Acetic acid |
| Benzaldehyde |
| Dichloromethane |
| Ethyl glycolate |
| Phenyl isothiocyanate |
| Sodium acetate |
| Triethylamine |
Formation of Other Heterocycle-Fused this compound Derivatives
The fusion of additional heterocyclic rings onto the this compound framework yields novel compounds with potentially enhanced biological activities. Various synthetic strategies have been developed to construct these intricate molecules, such as pyrazole (B372694) and thiazole-fused derivatives.
One notable approach involves the reaction of 5-aminopyrazoles with various bielectrophilic compounds to form fused pyrazoloazines. beilstein-journals.org These reactions can lead to a variety of fused systems, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines. beilstein-journals.org For instance, the multi-component reaction of 5-aminopyrazoles, cyclic-β-diketones, and formaldehyde (B43269) can yield pyrazolo[3,4-b]pyridine-5-spirocycloalkanediones. beilstein-journals.org
The synthesis of thiazole-fused systems has also been extensively explored. For example, thiazolo[5,4-d]pyrimidinone derivatives can be prepared by heating a carbohydrazide (B1668358) precursor with a mixture of triethylorthoformate and acetic anhydride. iaea.org Another method involves the reaction of 2-thioxo-1,3-thiazolidin-4-ones with malononitrile (B47326) in the presence of a base to afford pyrano[2,3-d] researchgate.netnih.govthiazole-6-carbonitriles. iaea.org Furthermore, a one-pot, four-component synthesis has been developed to produce complex thiazole (B1198619) derivatives incorporating a pyrazole moiety, using ortho-phosphoric acid as a catalyst. ijcce.ac.ir This method combines 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde. ijcce.ac.ir
The following table summarizes representative examples of heterocycle-fused derivatives.
| Fused Heterocycle System | Starting Materials | Key Reagents/Conditions | Reference |
| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, Cyclic β-diketones, Aryl aldehydes | 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) | beilstein-journals.org |
| Thiazolo[5,4-d]pyrimidinone | 5-[(Substituted-methylene)-amino]-6-cyano-7H-7-(4-methoxyphenyl)-2-(4-sulfamoylphenylamino)-pyrano[2,3-d]thiazole-4-carbohydrazide | Triethylorthoformate, Acetic anhydride, Heat | iaea.org |
| Pyrano[2,3-d] researchgate.netnih.govthiazoles | 2-Thioxo-1,3-thiazolidin-4-ones, Malononitrile | Triethylamine, Dimethylformamide or Ethanol, Heat | iaea.org |
| Thiazole-Pyrazole Hybrids | 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, Pyrazole-4-carbaldehyde | Ortho-phosphoric acid, Acetonitrile | ijcce.ac.ir |
| Imidazo[2,1-b]thiazoles | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Microwave heating | nih.gov |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to reduce environmental impact. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. Microwave and ultrasound-assisted syntheses are prominent examples of such green methodologies.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.govnih.govmdpi.com For instance, the thionation of 3-substituted 4-imino-oxazolidin-2-ones using hydrogen sulfide (B99878) in a dichloromethane–pyridine mixture can be rapidly achieved under microwave irradiation to yield 3-substituted 4-thioxo-oxazolidin-2-ones. researchgate.net Similarly, chiral oxazolidine-2-thiones have been synthesized efficiently using microwave heating, which significantly shortens the reaction time compared to traditional methods. nih.gov The synthesis of various thiazolidin-2,4-diones has also been successfully performed using microwave assistance, providing the target compounds in short reaction times. farmaciajournal.com
Ultrasound-assisted synthesis is another green technique that utilizes the energy of ultrasonic waves to accelerate chemical reactions. ucm.es This method has been successfully employed for the one-pot, three-component synthesis of novel dihydropyrimidin-(thio)ones using a samarium perchlorate (B79767) catalyst, offering advantages of mild conditions, short reaction times, and high yields. mdpi.com The synthesis of complex thiazolo[2,3-e] iaea.orgresearchgate.netcrdeepjournal.orgdiazaphosphole derivatives has also been achieved through an ultrasound-assisted, one-pot, three-component reaction, highlighting the efficiency of this method. rsc.orgnih.gov These reactions often proceed faster and with better yields under sonication compared to silent conditions. nih.gov
The table below highlights key findings in green synthetic approaches.
| Green Method | Reaction | Key Advantages | Reference |
| Microwave | Thionation of 4-imino-oxazolidin-2-ones | Rapid reaction time | researchgate.net |
| Microwave | Synthesis of Chiral oxazolidine-2-thiones | Shorter reaction times, High yields | nih.gov |
| Microwave | Hantzsch thiazole synthesis | Lower yields and longer times with conventional heating | nih.gov |
| Ultrasound | Synthesis of dihydropyrimidin-(thio)ones | Mild conditions, Shorter reaction times, Higher yields | mdpi.com |
| Ultrasound | Synthesis of thiazolo-diazaphosphole derivatives | Faster reaction, Higher yields, Milder conditions | rsc.orgnih.gov |
Catalytic Methods in this compound Derivative Synthesis
Catalysis plays a crucial role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Various catalytic systems, including phase-transfer catalysts, acid/base catalysts, and nanocatalysts, have been effectively used in the synthesis of this compound and its derivatives.
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving immiscible reactants. dalalinstitute.comwikipedia.org It facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. wikipedia.org This methodology can lead to higher yields, reduced cycle times, and the elimination of hazardous solvents. crdeepjournal.org Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase-transfer catalysts used for C, N, O, and S-alkylation reactions. crdeepjournal.orgwikipedia.org
A range of other catalysts have been employed for the synthesis of related heterocyclic structures. For instance, β-cyclodextrin-SO3H has been used as an efficient and cost-effective catalyst for the one-pot formation of bioactive thiazolidin-4-ones. nih.gov Ionic liquids such as [Et3NH][HSO4] have also been shown to be effective and reusable catalysts for the cyclocondensation reaction to form 1,3-thiazolidin-4-ones. nih.gov Simple bases like triethylamine are often used to catalyze condensation reactions, such as in the formation of thiazole derivatives. iaea.org
More advanced catalytic systems are also being explored. Nanocatalysts, such as zinc ferrite, have been utilized for the efficient, eco-friendly synthesis of quinazolin-5-ones, demonstrating high yields and easy work-up procedures. mdpi.com Lewis acids like samarium perchlorate and zirconium oxychloride have been used to catalyze multi-component reactions under ultrasound irradiation, leading to the synthesis of complex heterocycles with good yields and short reaction times. mdpi.comijcr.info
The following table provides an overview of different catalytic methods.
| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |
| Phase-Transfer | Quaternary ammonium/phosphonium salts | Alkylation | Increased yields, Reduced hazardous solvents | crdeepjournal.orgwikipedia.org |
| Acid Catalyst | β-cyclodextrin-SO3H | One-pot synthesis of thiazolidin-4-ones | Cost-effective, Less wasteful | nih.gov |
| Ionic Liquid | [Et3NH][HSO4] | Cyclocondensation for 1,3-thiazolidin-4-ones | Reusable, High yields | nih.gov |
| Basic Catalyst | Triethylamine | Synthesis of thiazole derivatives | Basic catalysis for condensation | iaea.org |
| Nanocatalyst | Zinc Ferrite | Synthesis of quinazolin-5-ones | High yield, Eco-friendly, Easy work-up | mdpi.com |
| Lewis Acid | Samarium Perchlorate (Sm(ClO4)3) | Multi-component synthesis of dihydropyrimidin-(thio)ones | Mild conditions, Short reaction times | mdpi.com |
| Lewis Acid | Zirconium oxychloride (ZrOCl2) | Kabachnik-Fields reaction | Efficient one-pot synthesis | ijcr.info |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Characterization of 3-Phenyl-2-thioxo-oxazolidin-4-one and its Analogues
Spectroscopic methods are instrumental in the elucidation of the structural features of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of this compound and its analogues. psu.edursc.org
In the ¹H NMR spectrum of this compound, the protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.0-8.0 ppm). The chemical shifts of the methylene (B1212753) protons on the oxazolidine (B1195125) ring are also characteristic and provide information about their chemical environment. For instance, in some derivatives, the two protons of the CH₂ group in the oxazolidine ring can appear as distinct signals due to their different spatial relationships with neighboring substituents.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum of this compound and its derivatives will show distinct signals for the carbonyl carbon (C=O), the thiocarbonyl carbon (C=S), the carbons of the phenyl ring, and the carbons of the oxazolidine ring. psu.edursc.org The chemical shifts of these carbons are indicative of their electronic environment. For example, the C=S carbon is typically found further downfield (at a higher ppm value) compared to the C=O carbon due to the lower electronegativity of sulfur compared to oxygen. psu.edursc.org
The chemical shifts in NMR are sensitive to the solvent used and the presence of different substituents on the core structure. ipb.pt For example, the introduction of an electron-withdrawing or electron-donating group on the phenyl ring will influence the chemical shifts of the aromatic protons and carbons.
Table 1: Representative ¹H NMR Spectral Data for this compound Analogues
| Compound/Analogue | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| 3-(4-Nitro-phenyl)-2-thioxo-oxazolidin-4-one | acetone-d₆ | CH₂ (oxazolidine) | 5.07 | s | - | rsc.org |
| Aromatic H | 7.62 | d | 9.2 | rsc.org | ||
| Aromatic H | 8.41 | d | 9.2 | rsc.org | ||
| 3-(4-Methoxy-phenyl)-2-thioxo-oxazolidin-4-one | CDCl₃ | OCH₃ | 3.96 | s | - | rsc.org |
| CH₂ (oxazolidine) | 5.00 | s | - | rsc.org | ||
| Aromatic H | 7.04 | d | 8.9 | rsc.org | ||
| Aromatic H | 7.24 | d | 8.9 | rsc.org |
Table 2: Representative ¹³C NMR Spectral Data for this compound Analogues
| Compound/Analogue | Solvent | Carbon | Chemical Shift (δ, ppm) | Reference |
| 3-(4-Nitro-phenyl)-2-thioxo-oxazolidin-4-one | acetone-d₆ | C=S | 191.5 | rsc.org |
| C=O | 171.6 | rsc.org | ||
| CH₂ (oxazolidine) | 72.1 | rsc.org | ||
| 3-(4-Methoxy-phenyl)-2-thioxo-oxazolidin-4-one | CDCl₃ | C=S | 190.5 | rsc.org |
| C=O | 170.5 | rsc.org | ||
| CH₂ (oxazolidine) | 70.2 | rsc.org | ||
| OCH₃ | 55.5 | rsc.org |
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of this compound and its analogues, the FTIR spectrum provides clear evidence for the key structural features. psu.edursc.org
The most prominent absorption bands in the FTIR spectrum of these compounds include:
C=O stretching: A strong absorption band is typically observed in the region of 1700-1785 cm⁻¹, which is characteristic of the carbonyl group in the oxazolidin-4-one ring. psu.edursc.org
C=S stretching: The thiocarbonyl group gives rise to a stretching vibration that is generally found in the range of 1270-1350 cm⁻¹. rsc.orgclockss.org
C-N stretching: The stretching vibration of the carbon-nitrogen bond within the ring usually appears in the fingerprint region.
Aromatic C-H stretching: These vibrations are observed above 3000 cm⁻¹.
Aromatic C=C stretching: These appear as a series of bands in the 1400-1600 cm⁻¹ region.
The exact positions of these absorption bands can be influenced by the molecular environment and the presence of substituents.
Table 3: Characteristic FTIR Absorption Bands for this compound and its Analogues
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| C=O (carbonyl) | 1700 - 1785 | psu.edursc.org |
| C=S (thiocarbonyl) | 1270 - 1350 | rsc.orgclockss.org |
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. rsc.org For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. psu.edursc.org
The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this class of compounds may involve the loss of small molecules such as carbon monoxide (CO), carbon sulfide (B99878) (CS), or cleavage of the phenyl group. The analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound. rsc.org
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of this compound and its derivatives typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions.
The phenyl ring and the C=O and C=S chromophores are responsible for the observed absorptions. The position and intensity of these absorption bands can be affected by the solvent and the nature of substituents on the aromatic ring. For example, the introduction of auxochromes (groups that modify the absorption of a chromophore) can cause a shift in the absorption maximum to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.
X-ray Crystallography for Crystalline Structure Determination of this compound and its Derivatives
The crystal structure of 3-phenyl-2-thioxo-1,3-thiazolidin-4-one, a closely related rhodanine (B49660) derivative, reveals that the five-membered heterocyclic ring and the phenyl ring are not coplanar, with a significant dihedral angle between them. nih.gov In the crystal lattice, molecules are connected through C-H···O hydrogen bonds, forming a stable three-dimensional network. nih.gov
Table 4: Crystal Data and Structure Refinement for a 3-Phenyl-2-thioxo-thiazolidin-4-one Analogue
| Parameter | Value | Reference |
| Chemical Formula | C₉H₇NOS₂ | nih.gov |
| Molecular Weight | 209.28 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 12.9941 (13) | nih.gov |
| b (Å) | 5.6111 (6) | nih.gov |
| c (Å) | 12.7271 (13) | nih.gov |
| β (°) | 93.847 (3) | nih.gov |
| Volume (ų) | 925.86 (17) | nih.gov |
| Z | 4 | nih.gov |
Dihedral Angles and Conformational Analysis of the this compound Core
Detailed crystallographic studies on the closely related sulfur analogue, 3-phenyl-2-thioxo-1,3-thiazolidin-4-one (3-phenylrhodanine), reveal significant twisting between the phenyl ring and the heterocyclic core. In this molecule, the dihedral angle between the five-membered heterocycle and the phenyl ring has been reported to be 72.3 (1)°. This substantial angle indicates a non-planar conformation in the solid state, which is likely adopted to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the heterocyclic ring.
For this compound, a similar non-planar arrangement would be expected. The replacement of the sulfur atom at position 1 with a smaller oxygen atom might lead to slight variations in the bond lengths and angles within the heterocyclic ring, which could in turn influence the preferred dihedral angle with the phenyl substituent. Computational modeling and further experimental crystallographic studies would be necessary to determine the precise value for this compound.
In a study of another related compound, 3,3′-(ethane-1,2-diyl)bis(2-thioxo-1,3-oxazolidin-4-one), the molecule adopts a perfect anti-linear conformation with a dihedral angle of N1—C1—C1A—N1A being -180.00 (19)°. iucr.orgresearchgate.net The oxazolidinone rings themselves are nearly planar. iucr.orgresearchgate.net
The conformation of the oxazolidine ring itself is also a key feature. In a derivative, (IUCr) 3-[2-(5-Oxo-4,4-diphenyl-2-sulfanylideneimidazolidin-1-yl)ethyl]-1,3-oxazolidin-2-one, the pendant oxazolidine ring is described as having a twisted conformation on the C19—C20 bond. iucr.org In another case, 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, the oxazolidine ring adopts an envelope conformation. nih.gov This highlights the conformational flexibility of the oxazolidine core.
Table 1: Selected Dihedral Angles in Related Thiazolidine and Oxazolidine Compounds
| Compound Name | Ring System 1 | Ring System 2 | Dihedral Angle (°) |
| 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one | Thiazolidine ring | Phenyl ring | 72.3 (1) |
| 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile | Thiazole (B1198619) ring | Phenyl ring | 84.88 (9) |
| 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol | Oxazolidine ring | Phenyl ring 1 | 74.27 (14) |
| 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol | Oxazolidine ring | Phenyl ring 2 | 73.26 (15) |
This table presents data from closely related compounds to infer potential structural characteristics of this compound.
Other Advanced Characterization Methodologies
Beyond single-crystal X-ray diffraction, other techniques are crucial for a comprehensive understanding of a compound's solid-state properties.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of a crystalline or amorphous solid. For a synthesized compound like this compound, SEM analysis would reveal the particle shape, size distribution, and surface texture of the bulk material. This information is valuable for understanding its physical properties, such as solubility and dissolution rate. For instance, in studies of oxazolidinone derivatives, SEM has been employed to characterize the morphology of inclusion complexes, which are designed to improve the solubility of a drug. researchgate.net The images can distinguish between a simple physical mixture and a true inclusion complex based on changes in the crystalline appearance of the components. researchgate.net
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability and phase behavior of a compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, a TGA thermogram would indicate its decomposition temperature, which is a measure of its thermal stability. It can also reveal the presence of residual solvent or water in the sample.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. A DSC thermogram for this compound would show its melting point as a sharp endothermic peak. The presence of multiple peaks could indicate the existence of different polymorphic forms, each with its own unique melting point and thermal stability.
In a study involving an oxazolidine derivative, simultaneous TGA and differential thermal analysis (DTA) were used to characterize the compound and its inclusion complex. scielo.br These analyses showed different thermal behaviors for the pure drug, the complexing agent, and the resulting inclusion complex, confirming the formation of a new solid phase. scielo.br
Computational and Theoretical Investigations of 3 Phenyl 2 Thioxo Oxazolidin 4 One Scaffolds
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are instrumental in understanding how derivatives of the 3-phenyl-2-thioxo-oxazolidin-4-one scaffold might interact with protein targets.
The biological activity of a compound is often dictated by its specific interactions within the binding site of a target protein. Molecular docking simulations can reveal the nature of these interactions. For instance, in studies of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues as tyrosinase inhibitors, docking simulations have identified key interactions. Pharmacophore analysis based on these simulations showed that hydroxyl substituents on the phenyl group can form crucial hydrogen bonds with amino acid residues such as Asn260 or Met280 in the active site of tyrosinase. researchgate.net These simulations illustrate a combination of critical intermolecular forces that stabilize the ligand-protein complex:
Hydrogen Bonding: This is a highly directional interaction between a hydrogen atom donor and an acceptor. In the case of tyrosinase inhibitors, the hydroxyl groups on the ligand act as hydrogen bond donors to amino acid residues in the enzyme's active site. researchgate.net
π-π Stacking: This interaction occurs between aromatic rings. The phenyl ring of the this compound scaffold can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket. researchgate.net
Hydrophobic Interactions: These are non-specific interactions between nonpolar groups. The phenyl group and other hydrophobic parts of the scaffold can interact favorably with hydrophobic pockets within the target protein, contributing to binding affinity. researchgate.net
These detailed interaction analyses are vital for structure-activity relationship (SAR) studies, explaining why certain substitutions on the core scaffold lead to enhanced biological activity.
Beyond identifying the types of interactions, docking simulations employ scoring functions to estimate the binding affinity between a ligand and its target. This score, often expressed in terms of energy (e.g., kcal/mol), helps to rank potential drug candidates. A lower (more negative) binding energy generally suggests a more stable ligand-protein complex and potentially higher potency.
In the investigation of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one derivatives against tyrosinase, docking scores were calculated to compare the binding potential of different analogues against the known inhibitor, kojic acid. researchgate.net Similarly, other studies on related oxazolidinone derivatives have used molecular docking to suggest binding affinity with targets like Cyclin-Dependent Kinases (CDK), highlighting their potential as cytostatic agents. nih.gov This predictive power allows researchers to prioritize which novel compounds should be synthesized and tested experimentally, saving time and resources.
| Compound | Target Protein | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| (Z)-5-(2,4-dihydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one (1c) | Mushroom Tyrosinase | -8.01 | researchgate.net |
| (Z)-5-(4-(dimethylamino)benzylidene)-3-phenyl-2-thioxooxazolidin-4-one (1j) | Mushroom Tyrosinase | -7.79 | researchgate.net |
| Kojic Acid (Standard) | Mushroom Tyrosinase | -5.65 | researchgate.net |
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those using Density Functional Theory (DFT), provide a deeper understanding of a molecule's intrinsic properties, such as its electronic structure, stability, and reactivity. These calculations are performed on the molecule in isolation or in a simulated solvent environment.
Density Functional Theory (DFT) has become a standard and reliable tool for studying small organic molecules. nih.gov For the this compound scaffold, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.
Calculate Electronic Properties: Predict properties such as dipole moment, polarizability, and the distribution of electron density across the molecule.
Analyze Vibrational Frequencies: Simulate the infrared (IR) spectrum of the compound, which can be compared with experimental data to confirm its structure.
Determine Atomic Charges: Calculate the partial charges on each atom, which helps in understanding intermolecular interactions and identifying potential reactive sites.
These computational studies complement experimental findings and provide a detailed picture of the molecule's fundamental chemical characteristics. nih.gov
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy level indicates a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For derivatives of this compound, substituents on the phenyl ring can significantly influence the HOMO and LUMO energy levels. Electron-withdrawing groups (e.g., nitro groups) tend to lower the energy gap, potentially increasing reactivity, while electron-donating groups can have the opposite effect. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior.
| Descriptor | Formula | Interpretation |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Measures the power to attract electrons. |
Pharmacophore Modeling and Virtual Screening for this compound Analogues
Pharmacophore modeling is a powerful strategy in drug design that focuses on the essential steric and electronic features necessary for a molecule to exert a specific biological effect. dergipark.org.tr A pharmacophore model is an abstract representation of these features, rather than a specific chemical structure.
A pharmacophore model for analogues of this compound would define the spatial arrangement of key molecular features required for binding to a particular target. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. nih.gov
Once a pharmacophore model is developed and validated, it can be used as a 3D query in a process called virtual screening . nih.gov In this process, large digital libraries containing millions of chemical compounds are searched to identify molecules that match the pharmacophore model. univie.ac.at This allows for the rapid identification of structurally diverse compounds that are likely to be active against the target of interest. The hits from virtual screening can then be subjected to more detailed analysis, such as molecular docking, before being selected for chemical synthesis and biological testing. This approach significantly streamlines the search for new lead compounds based on the this compound scaffold.
| Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond (e.g., carbonyl oxygen). |
| Hydrogen Bond Donor | HBD | An atom or group that can donate a hydrogen bond (e.g., hydroxyl group). |
| Hydrophobic Region | H | A nonpolar region of the molecule (e.g., an alkyl chain or phenyl ring). |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. |
| Positive Ionizable | PI | A group that is likely to be positively charged at physiological pH (e.g., an amine). |
| Negative Ionizable | NI | A group that is likely to be negatively charged at physiological pH (e.g., a carboxylic acid). |
In Silico Studies for Inclusion Complex Formation with Cyclodextrins
Computational and theoretical methods serve as powerful tools to predict and analyze the formation of inclusion complexes between host molecules, such as cyclodextrins, and guest molecules like this compound. These in silico studies provide valuable insights into the intermolecular interactions, stability, and preferred geometries of the resulting complexes, guiding the experimental design for enhancing the solubility and bioavailability of poorly soluble compounds.
Molecular docking simulations are a primary technique used to investigate the inclusion process. These simulations predict the preferred orientation of the guest molecule within the cyclodextrin (B1172386) cavity and estimate the binding affinity. While specific studies on this compound are limited, research on structurally similar oxazolidinone derivatives, such as 5-benzyl-3-ethyl-2-thioxazolidin-4-one, with 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) offers significant understanding of the potential interactions researchgate.netscielo.br.
In these computational models, two principal orientations are typically considered for the guest molecule relative to the cyclodextrin cavity. In one orientation (Orientation I), the 2-thioxo-oxazolidin-4-one ring of the guest molecule is positioned at the wider rim of the cyclodextrin. In the second orientation (Orientation II), the phenyl group is situated at the wider edge researchgate.netscielo.br. The stability of these orientations is evaluated based on the calculated docking or binding energy.
Detailed research findings from molecular docking studies on the analogous 5-benzyl-3-ethyl-2-thioxazolidin-4-one with 2-HPβCD indicate a preference for Orientation I, where the oxazolidinone ring is at the wider rim. This orientation consistently shows more favorable (i.e., lower) binding energies, suggesting it is the more stable conformation of the inclusion complex researchgate.netscielo.br. The average docking energy for the ten best solutions for this orientation was found to be -5.6 kcal/mol, with the single best solution having a docking energy of -5.9 kcal/mol. In contrast, Orientation II, with the benzene (B151609) ring at the wider edge, was found to be less stable, with an average energy of -5.4 kcal/mol scielo.br.
The stability of these inclusion complexes is attributed to a combination of intermolecular interactions, including van der Waals forces, electrostatic interactions, and hydrophobic interactions scielo.br. The formation of hydrogen bonds between the guest molecule and the hydroxyl groups of the cyclodextrin further stabilizes the complex. These computational predictions are often corroborated by experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can confirm the 1:1 stoichiometry of the host-guest complex researchgate.netscielo.br.
The insights gained from such in silico studies are crucial for understanding the mechanism of solubility enhancement. By forming an inclusion complex, the hydrophobic guest molecule is encapsulated within the hydrophilic cyclodextrin, leading to a significant increase in its aqueous solubility scielo.br.
Interactive Data Tables
Below are the detailed results from the molecular docking studies of an oxazolidinone derivative with 2-HPβCD, which can be considered indicative of the behavior of this compound.
Table 1: Average Docking Energies for Different Orientations
| Orientation | Description | Average Docking Energy (kcal/mol) |
| I | 2-thioxo-oxazolidine-4-one ring at the wider rim | -5.6 |
| II | Benzene ring at the wider rim | -5.4 |
Data derived from studies on a structurally similar oxazolidinone derivative scielo.br.
Table 2: Binding Energies for the Ten Best Docking Solutions in Orientation I
| Solution | Binding Energy (kcal/mol) |
| 1 | -5.9 |
| 2 | -5.8 |
| 3 | -5.7 |
| 4 | -5.6 |
| 5 | -5.6 |
| 6 | -5.5 |
| 7 | -5.5 |
| 8 | -5.4 |
| 9 | -5.4 |
| 10 | -5.3 |
Data derived from studies on a structurally similar oxazolidinone derivative scielo.br.
Exploration of Biological Activities and Mechanistic Pathways of 3 Phenyl 2 Thioxo Oxazolidin 4 One Derivatives
Antineoplastic Activity of 3-Phenyl-2-thioxo-oxazolidin-4-one Derivatives in Cell-Based Assays
The search for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives of this compound. These compounds have shown promise in preclinical studies, exhibiting cytotoxic effects against various cancer cell lines through diverse mechanisms.
Inhibition of Cancer Cell Proliferation by this compound Analogues
Analogues of this compound have demonstrated the ability to inhibit the proliferation of cancer cells. For instance, a series of novel 5-arylidene-1,3-thiazolidin-4-one analogues were synthesized and evaluated for their in-vitro anticancer activity against human breast (MCF7), lung (Hop62), and hepatic (HepG2) cancer cell lines using the SRB assay. Several of these compounds exhibited significant growth inhibition, with GI50 values less than 10 μg/ml, comparable to the standard drug Adriamycin pnrjournal.com.
Specifically, compounds 9b and 9e showed excellent activity against all three cell lines, while compound 9f was also highly effective pnrjournal.com. The GI50 values, which represent the concentration required to inhibit cell growth by 50%, are detailed in the table below.
Antiproliferative Activity of 5-Arylidene-1,3-thiazolidin-4-one Analogues (GI50 in μg/ml)
| Compound | MCF7 (Breast Cancer) | Hop62 (Lung Cancer) | HepG2 (Hepatic Cancer) |
|---|---|---|---|
| 9b | <10 | <10 | <10 |
| 9e | <10 | <10 | <10 |
| 9f | <10 | <10 | <10 |
| Adriamycin (Standard) | <10 | <10 | <10 |
Apoptosis Induction Pathways by this compound Derivatives (e.g., Caspase Activation, Gene Expression Modulation)
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Derivatives of this compound have been shown to trigger this process in cancer cells.
Studies on related 4-thiazolidinone-based compounds have demonstrated their ability to induce apoptosis. For example, certain derivatives significantly increased the activity of caspase-3, a key executioner caspase in the apoptotic cascade, in various cancer cell lines including human lung carcinoma (A549), neuroblastoma (SH-SY5Y), and colorectal adenocarcinoma (CACO-2) cells, particularly at concentrations of 50 µM and 100 µM nih.gov.
Furthermore, research on 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs, which share a structural resemblance, revealed that some of these compounds are potent inducers of apoptosis in cancer cells while remaining selective and less toxic to normal cells researchgate.net. One particular study on a (Z)-5-[5-(2-hydroxyphenyl)-3-phenyl-4,5-dihydropyrazol-1-ylmethylene]-3-(3-acetoxyphenyl)-2-thioxothiazolidin-4-one derivative proved its capability to significantly induce apoptosis, with an effect comparable to that of doxorubicin (B1662922) nih.gov.
The apoptotic process can be initiated through two main pathways: the extrinsic (death receptor) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases. The extrinsic pathway typically involves the activation of caspase-8, while the intrinsic pathway is initiated by the activation of caspase-9 mdpi.com.
Cell Cycle Modulation by this compound Derivatives
In addition to inducing apoptosis, anticancer compounds can also interfere with the cell cycle, leading to a halt in cell division and proliferation. Some heterocyclic compounds with structures related to this compound have been shown to modulate the cell cycle in cancer cells.
For instance, a study on novel 1,4-dihydropyridine-based triazole derivatives demonstrated their ability to cause cell cycle arrest at the G2/M phase in colorectal adenocarcinoma (Caco-2) cells. This arrest in cell proliferation contributes to the increased apoptosis observed in these cells mdpi.com. However, it is noteworthy that not all related derivatives exhibit this effect. A study on four specific 4-thiazolidinone-based compounds (Les-5935, Les-3166, Les-6166, and Les-6009) found that they did not induce notable changes in the G0/G1, S, or G2/M phases of the cell cycle in A549, SH-SY5Y, and CACO-2 cancer cell lines at a concentration of 10 µM nih.gov.
Investigation of Specific Molecular Targets (e.g., Cyclin-Dependent Kinases, Tyrosine Kinases, PIM Kinase) and Signaling Pathways
The anticancer activity of this compound derivatives can be attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation.
One of the key target families for these compounds is the PIM kinases. The PIM family of serine/threonine kinases are proto-oncogenic and play a significant role in various cancer-related pathways, including cell survival, apoptosis, proliferation, and cell cycle regulation nih.gov. A series of 2-thioxothiazolidin-4-one derivatives were identified as potent pan-PIM kinase inhibitors, with optimized compounds exhibiting single-digit nanomolar IC50 values against all three PIM kinase isoforms (PIM-1, PIM-2, and PIM-3) and high selectivity over other kinases nih.gov. One of the most effective compounds from this series demonstrated an IC50 of 0.75μM against the K562 leukemic cell line ox.ac.uk.
Furthermore, protein tyrosine kinases, which are involved in cell proliferation and differentiation, are also attractive targets for the development of new chemotherapeutic agents nih.gov. Thiazolidin-4-one derivatives have been shown to be effective inhibitors of a range of enzymes and enzymatic pathways, including various protein/tyrosine kinases nih.gov.
Tyrosinase Inhibitory Activity of this compound Derivatives
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration. Inhibitors of this enzyme are of great interest for applications in cosmetics and for the treatment of hyperpigmentation disorders.
In Vitro Enzyme Inhibition Studies with Mushroom Tyrosinase
Derivatives of this compound have been investigated for their ability to inhibit mushroom tyrosinase, a commonly used model enzyme in screening for tyrosinase inhibitors.
A study on a series of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one analogs, which are structurally very similar to the oxazolidinone derivatives, identified several potent inhibitors of mushroom tyrosinase. Four of the synthesized analogs (compounds 1–3 and 6 ) were found to be 9 to 29 times more potent than kojic acid, a well-known tyrosinase inhibitor nih.gov. Kinetic studies revealed that these compounds act as competitive inhibitors of the enzyme nih.gov.
Another study focusing on benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) analogs also reported strong inhibitory activity against mushroom tyrosinase. In particular, one analog demonstrated an inhibitory effect that was 220 times more powerful than kojic acid when L-tyrosine was used as the substrate sciprofiles.commdpi.com.
The inhibitory activities of some of these compounds are summarized in the table below.
Mushroom Tyrosinase Inhibitory Activity of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues
| Compound | IC50 (μM) |
|---|---|
| Analog 2 | 5.21 ± 0.86 |
| Analog 3 | 1.03 ± 0.14 |
| Kojic Acid (Standard) | 25.26 ± 1.10 |
Mechanisms of Tyrosinase Inhibition (e.g., Competitive Inhibition)
Derivatives of this compound have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. nih.govresearchgate.net Kinetic analyses have revealed that these compounds often act as competitive inhibitors. nih.govresearchgate.netresearchgate.net For instance, in a study of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues, compounds designated as 1c and 1j were found to inhibit mushroom tyrosinase competitively. nih.govresearchgate.net This was determined through Lineweaver-Burk plot analysis, where increasing concentrations of the inhibitors led to an increase in the Michaelis constant (Kм) without affecting the maximum velocity (Vmax) of the enzyme. researchgate.net
The inhibitory potency of these derivatives can surpass that of kojic acid, a well-known tyrosinase inhibitor. nih.govresearchgate.net Specifically, compound 1c, with an IC50 value of 4.70 ± 0.40 μM, was 4.9 times more potent than kojic acid (IC50 = 23.18 ± 0.11 μM). nih.govresearchgate.net Compound 1j also showed stronger inhibition, with an IC50 of 11.18 ± 0.54 μM. nih.govresearchgate.net The structure-activity relationship suggests that the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold is a crucial feature for this inhibitory activity. nih.govresearchgate.netresearchgate.net Docking simulations further support the kinetic findings, suggesting that these compounds bind strongly to the active site of both mushroom and human tyrosinase, reinforcing the competitive inhibition mechanism. nih.govnih.gov
Table 1: Tyrosinase Inhibition by this compound Derivatives
| Compound | IC50 (μM) | Inhibition Type | Potency vs. Kojic Acid |
|---|---|---|---|
| Compound 1c | 4.70 ± 0.40 | Competitive | 4.9-fold higher |
| Compound 1j | 11.18 ± 0.54 | Competitive | 2.1-fold higher |
| Kojic Acid (Reference) | 23.18 ± 0.11 | Competitive | - |
Cellular Anti-melanogenic Effects in Melanoma Cell Lines
Notably, the potent derivatives 1c and 1j demonstrated a dose-dependent reduction in tyrosinase activity within α-MSH- and IBMX-co-stimulated B16F10 cells. nih.gov At a concentration of 10 µM, both compounds were more effective at inhibiting cellular tyrosinase than kojic acid at 20 µM. nih.gov This inhibition of the key enzyme directly leads to a decrease in melanogenesis. nih.gov Crucially, these effects were observed at concentrations that showed no cytotoxicity to the melanoma cells, indicating that the anti-melanogenic effects are a result of tyrosinase inhibition rather than cell death. nih.govnih.gov Research on structurally similar scaffolds, such as (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one, confirms that these classes of compounds can inhibit melanin production more effectively than kojic acid in B16F10 cells. nih.gov This suggests that the inhibitory effects on melanin production are primarily attributable to the direct inhibition of tyrosinase. nih.govnih.gov
Antimicrobial Activity of Thioxo-oxazolidin-4-one and Related Heterocycles
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
The oxazolidinone scaffold is a recognized class of synthetic antibacterial agents, particularly effective against multi-drug resistant Gram-positive bacteria. nih.gov This class of compounds, including derivatives of this compound, demonstrates a unique mechanism of action by selectively binding to the 50S ribosomal subunit, which inhibits the initiation phase of bacterial protein synthesis. nih.gov This makes them active against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci (VRE). nih.gov
While the primary strength of oxazolidinones has been against Gram-positive organisms, research has focused on modifying the structure to expand their spectrum to include Gram-negative bacteria. bioworld.com For example, creating conformationally restricted C-ring oxazolidinones has produced agents with notable activity against fastidious Gram-negative bacteria like Haemophilus influenzae and Moraxella catarrhalis. bioworld.com Related heterocyclic structures, such as 4-thiazolidinones, have also shown broad-spectrum antibacterial activity. nih.govmdpi.com Certain thiazolidinone derivatives have been effective against both Gram-positive strains (S. aureus, B. cereus) and Gram-negative strains (E. coli, P. aeruginosa). nih.govnanobioletters.com
Table 2: Antibacterial Spectrum of Oxazolidinone and Thiazolidinone Derivatives
| Bacterial Type | Representative Strains | Activity |
|---|---|---|
| Gram-Positive | Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Enterococcus faecalis (including VRE), Bacillus subtilis | Generally High |
| Gram-Negative | Haemophilus influenzae, Moraxella catarrhalis, Pseudomonas aeruginosa, Salmonella typhi | Variable; activity demonstrated by specific derivatives |
Antifungal and Antiviral Activity
The broader class of rhodanine (B49660) and thiazolidinone derivatives, to which this compound belongs, has demonstrated notable antifungal and antiviral properties. nih.gov
Antifungal Activity: Several studies have confirmed the antifungal potential of these heterocycles. Thiazolidinone derivatives have been screened for activity against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus flavus. nanobioletters.comresearchgate.net For example, a series of 2,3-substituted thiazolidine-4-one derivatives showed significant growth inhibition against C. albicans. nanobioletters.com Another study highlighted a quinazoline (B50416) derivative, 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2, 3-dihydro-1H-quinazolin-4-one, which exhibited potent activity against clinical isolates of A. fumigatus, A. flavus, and A. niger. biorxiv.org
Antiviral Activity: The antiviral activity of this class of compounds includes the inhibition of the human immunodeficiency virus type 1 (HIV-1). nih.gov The mechanism often involves acting as fusion inhibitors that target the HIV-1 envelope protein glycoprotein (B1211001) 41 (gp41). nih.govresearchgate.net This protein is critical for the virus-membrane fusion process that allows HIV-1 to enter a host cell. researchgate.net By interfering with the conformational changes of gp41, these inhibitors can prevent viral entry, representing an important strategy in antiretroviral therapy. nih.govresearchgate.net
Other Investigated Biological Activities of this compound Derivatives
Beyond their effects on melanogenesis and microbial growth, derivatives of this compound and related heterocycles have been explored for a range of other biological activities.
Antioxidant Activity: Certain derivatives have shown the ability to scavenge free radicals. nih.govmdpi.com For instance, a (Z)-BPTT analog possessing a catechol group demonstrated strong scavenging activity against DPPH and ABTS radicals. nih.govmdpi.com This is significant because reactive oxygen species (ROS) can induce melanogenesis, suggesting a dual mechanism for their anti-melanogenic effects: direct tyrosinase inhibition and reduction of oxidative stress. nih.govmdpi.com Other related thiazole (B1198619) and thiazolidinone derivatives with phenolic fragments have also been synthesized and confirmed as effective antioxidants. mdpi.com
Anti-inflammatory Activity: Various related heterocyclic structures, such as quinazolinone and 2-thioxoimidazolidin-4-one derivatives, have been investigated for anti-inflammatory properties. researchgate.netresearchgate.netnih.gov Some synthesized 3-phenyl-2-substituted-3H-quinazolin-4-ones showed potent anti-inflammatory activity in carrageenan-induced paw edema tests, with efficacy comparable to the standard drug diclofenac (B195802) sodium. researchgate.net
HIV-1 Fusion Inhibition: As mentioned previously, a key antiviral mechanism for some related compounds is the inhibition of HIV-1 fusion. nih.govresearchgate.net These inhibitors target the gp41 subunit of the viral envelope, preventing the membrane fusion required for the virus to enter host cells. nih.gov
17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition: Novel and potent inhibitors of 17β-HSD3 have been identified based on oxazolidinedione and thiazolidinedione structures. nih.gov This enzyme is crucial for the biosynthesis of testosterone, and its inhibition is a therapeutic target, particularly in the context of prostate cancer. nih.gov One derivative, 5-(3-Bromo-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, exhibited a promising activity profile with significant selectivity. nih.gov
Table 3: List of Mentioned Compounds
| Compound Name/Identifier | Core Structure |
|---|---|
| This compound | Thioxo-oxazolidin-4-one |
| (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one | Thioxo-oxazolidin-4-one |
| Kojic acid | Pyranone |
| (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one | Thioxothiazolidin-4-one |
| 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2, 3-dihydro-1H-quinazolin-4-one | Thioxo-quinazolin-4-one |
| 3-phenyl-2-substituted-3H-quinazolin-4-ones | Quinazolinone |
| 5-(3-Bromo-4-hydroxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one | Thioxo-thiazolidin-4-one |
Structure Activity Relationship Sar Studies of 3 Phenyl 2 Thioxo Oxazolidin 4 One Derivatives
Impact of Substituents on Biological Activity Profiles (e.g., Tyrosinase Inhibition, Antineoplastic Activity)
The biological activity of 3-Phenyl-2-thioxo-oxazolidin-4-one derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring and the exocyclic benzylidene moiety at the 5-position.
Tyrosinase Inhibition:
A significant body of research has focused on (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues as tyrosinase inhibitors. nih.gov The core structure, often referred to as a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, is a key determinant of this activity. nih.govresearchgate.net Studies have demonstrated that the number and placement of hydroxyl groups on the benzylidene portion are crucial for inhibitory potency. nih.gov
For instance, derivatives with hydroxyl substitutions on the β-phenyl ring generally exhibit high tyrosinase inhibitory activity. nih.gov One of the most potent compounds identified is (Z)-5-(2,4-dihydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one (referred to as compound 1c in a study), which displayed an IC₅₀ value of 4.70 ± 0.40 μM against mushroom tyrosinase. nih.govresearchgate.net This was significantly more potent—by about 4.9-fold—than the well-known tyrosinase inhibitor kojic acid (IC₅₀ = 23.18 ± 0.11 μM). nih.govresearchgate.net Another derivative, (Z)-5-(2-hydroxy-benzylidene)-3-phenyl-2-thioxooxazolidin-4-one (compound 1j), also showed stronger inhibition than kojic acid with an IC₅₀ of 11.18 ± 0.54 μM. nih.govresearchgate.net Kinetic analyses revealed that these compounds act as competitive inhibitors of tyrosinase. nih.govresearchgate.net
The data suggest that the 2,4-dihydroxyphenyl group is particularly effective in enhancing tyrosinase inhibitory activity. researchgate.net The potent anti-melanogenic effects of these compounds in B16F10 melanoma cells, without significant cytotoxicity, underscore their potential as agents for treating hyperpigmentation. nih.govmdpi.com
Interactive Data Table: Tyrosinase Inhibition by this compound Derivatives
| Compound | Substituent on Benzylidene Ring | IC₅₀ (μM) vs. Mushroom Tyrosinase | Fold-Increase in Potency vs. Kojic Acid | Reference |
| Compound 1c | 2,4-dihydroxy | 4.70 ± 0.40 | 4.9 | nih.gov, researchgate.net, researchgate.net |
| Compound 1j | 2-hydroxy | 11.18 ± 0.54 | 2.1 | nih.gov, researchgate.net |
| Kojic Acid (Reference) | - | 23.18 ± 0.11 | 1.0 | nih.gov, researchgate.net |
Antineoplastic Activity:
Derivatives of 2-thioxo-oxazolidin-4-one have also been investigated for their anticancer properties. researchgate.net The cytotoxic effects of these compounds have been evaluated against various human tumor cell lines. In one study, five novel 2-thioxo-oxazolidin-4-one derivatives were assessed, with some showing selective cytotoxicity. researchgate.net
Compound NB-4 exhibited the highest cytotoxicity in Jurkat (acute T-cell leukemia) cells with an IC₅₀ of 15.19 μM, while NB-3 was most effective against HL-60 (promyelocytic leukemia) cells with an IC₅₀ of 17.84 μM. researchgate.net Furthermore, compound NB-5 demonstrated broad antitumor effects against both solid and hematopoietic cancer cells. researchgate.net Mechanistic studies indicated that these compounds can modulate the expression of genes involved in apoptosis, necroptosis, and endoplasmic reticulum stress. researchgate.net
In another study, derivatives LPSF/NBM-1 and LPSF/NBM-2 were found to be the most cytotoxic against HL-60 and MOLT-4 (acute lymphoblastic leukemia) cell lines, with IC₅₀ values of 54.83 μM and 51.61 μM, respectively. nih.gov These findings suggest that oxazolidinone derivatives can act as cytostatic agents, with LPSF/NBM-2 causing an increase in the cell population at the G2/M phase of the cell cycle in MOLT-4 cells. nih.gov
Interactive Data Table: Antineoplastic Activity of 2-Thioxo-oxazolidin-4-one Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Reference |
| NB-4 | Jurkat | 15.19 | researchgate.net |
| NB-3 | HL-60 | 17.84 | researchgate.net |
| LPSF/NBM-1 | HL-60 | 54.83 | nih.gov |
| LPSF/NBM-2 | MOLT-4 | 51.61 | nih.gov |
Role of Core Scaffold Modifications on Bioactivity
Modifications to the core 2-thioxo-oxazolidin-4-one scaffold are instrumental in defining the biological activity of the resulting compounds. The scaffold itself provides a foundational structure for a range of biological activities, including anticancer, HIV-1 fusion inhibition, and glucose-lowering effects. researchgate.net
The tyrosinase inhibitory activity of this class of compounds is particularly dependent on the presence of the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, which is formed by the condensation of the oxazolidinone core with a substituted benzaldehyde. nih.govresearchgate.net This specific structural arrangement appears essential for potent inhibition, as the 2-thioxooxazolidin-4-one (B3050068) template alone was not previously known for this activity. researchgate.net
Comparing the oxazolidinone ring to the closely related thiazolidinone ring (where the oxygen at position 1 is replaced by sulfur) provides further insight. The 5-benzylidene-3-phenyl-2-thioxo-thiazolidin-4-one, also known as the rhodanine (B49660) core, is also known to exhibit potent biological activities, including anticancer effects. nih.gov This highlights that the nature of the heteroatoms within the five-membered ring is a critical factor in modulating the pharmacological profile. The oxazolidinone scaffold, particularly when functionalized at the 5-position, creates a versatile platform for developing targeted therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. researchgate.net For this compound analogues, while specific and comprehensive QSAR studies are not extensively detailed in the available literature, the principles are applied through related computational methods like molecular docking.
Molecular docking simulations have been crucial in elucidating the SAR of these derivatives, particularly for tyrosinase inhibition and antineoplastic activity. researchgate.netnih.gov These studies model the interaction between the small molecule inhibitors and their protein targets at the molecular level. For tyrosinase inhibitors, docking simulations have shown that potent compounds like (Z)-5-(2,4-dihydroxybenzylidene)-3-phenyl-2-thioxooxazolidin-4-one bind more strongly to the enzyme's active site than the reference inhibitor, kojic acid. researchgate.net The models reveal key interactions, such as hydrogen bonds and hydrophobic or π-π stacking interactions, which are critical for binding affinity and support the kinetic findings of competitive inhibition. researchgate.net
Similarly, in the context of anticancer activity, molecular docking has been used to suggest that derivatives LPSF/NBM-1 and LPSF/NBM-2 may exert their cytotoxic effects by binding to Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov
The data generated from SAR studies, such as the impact of different substituents, combined with the interaction insights from molecular docking, form the essential foundation for building robust QSAR models. Such models could predict the biological activity of novel, yet-to-be-synthesized analogues, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties. researchgate.netqsartoolbox.org
Emerging Research Avenues and Future Perspectives
Development of Novel 3-Phenyl-2-thioxo-oxazolidin-4-one Scaffolds for Research Applications
The development of novel scaffolds based on this compound is a dynamic area of research, driven by the quest for compounds with enhanced biological activities and novel applications. One prominent strategy involves the synthesis of hybrid molecules that combine the this compound moiety with other biologically active pharmacophores. For instance, novel hybrids of dehydroabietic acid and oxazolidinone have been synthesized and evaluated for their antitumor properties. Many of these hybrids demonstrated significantly improved antiproliferative activities compared to dehydroabietic acid alone, with some even surpassing the efficacy of the commercial anticancer drug cisplatin.
Another avenue of exploration is the creation of derivatives with substituents at various positions on the core scaffold. For example, a series of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-one analogues have been synthesized. nih.gov These compounds, featuring a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, were investigated for their tyrosinase inhibitory activity. nih.gov The introduction of different substituents on the benzylidene ring allows for the fine-tuning of the compound's electronic and steric properties, which can significantly impact its biological activity.
Furthermore, researchers are exploring the synthesis of spirocyclic systems incorporating the oxazolidine-2-thione ring. These complex, three-dimensional structures offer new possibilities for interacting with biological targets. The development of these novel scaffolds is crucial for expanding the chemical space around the this compound core and identifying new lead compounds for various therapeutic areas. researchgate.net
Advanced Synthetic Methodologies for Enhanced Diversity
To facilitate the exploration of a wider range of this compound derivatives, researchers are continuously developing advanced synthetic methodologies. These methods aim to improve efficiency, increase product yields, and allow for greater structural diversity.
A key reaction in the synthesis of many this compound derivatives is the Knoevenagel condensation. researchgate.net This reaction is used to introduce the substituted benzylidene group at the 5-position of the oxazolidinone ring. nih.gov Research in this area focuses on optimizing reaction conditions, such as the choice of catalyst and solvent, to improve the efficiency and applicability of this transformation.
Multi-component reactions (MCRs) are also gaining prominence as a powerful tool for the synthesis of complex molecules from simple starting materials in a single step. nih.gov The development of novel MCRs for the synthesis of this compound derivatives could significantly streamline the synthetic process and provide access to a wider array of structurally diverse compounds.
The use of environmentally friendly and sustainable synthetic methods is another important trend. This includes the use of greener solvents and catalysts, as well as the development of one-pot procedures that reduce waste and energy consumption. nih.gov For example, the use of β-cyclodextrin-SO3H as a reusable, heterogeneous biopolymer-based solid acid catalyst in water has been shown to be an effective and environmentally benign approach for the synthesis of certain thiazolidin-4-ones. nih.gov
Integration of Computational and Experimental Approaches in this compound Research
The integration of computational and experimental approaches has become an indispensable tool in modern drug discovery and materials science, and the field of this compound research is no exception. Molecular docking studies are frequently employed to predict the binding modes of these compounds with their biological targets. For example, docking simulations were used to investigate the interaction of (Z)-5-(substituted benzylidene)-3-phenyl-2-thioxooxazolidin-4-ones with mushroom tyrosinase, providing insights into the structural basis for their inhibitory activity. nih.gov
Computational methods are also used to study the physicochemical properties of these compounds. For instance, theoretical studies have been conducted to understand the acidic behavior of oxazolidin-2-one and its thione and selone analogs. researchgate.net These studies help to predict the reactivity and metabolic stability of new derivatives.
The combination of in silico design and experimental validation allows for a more rational and efficient approach to the development of new this compound derivatives. This integrated approach helps to prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.
Exploration of Additional Biological Targets and Mechanistic Insights
While the anticancer and tyrosinase inhibitory activities of this compound derivatives are well-documented, researchers are actively exploring other potential biological targets. The oxazolidinone scaffold, in general, is known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. researchgate.netajrconline.org This suggests that this compound derivatives may also have potential applications in these areas.
Recent studies have shown that some 2-thioxo-oxazolidin-4-one derivatives can modulate the expression of genes involved in apoptosis, necroptosis, and inflammation in acute leukemia cells. researchgate.net Specifically, these compounds were found to increase the expression of the pro-apoptotic genes BID and BECN1. researchgate.net Further research is needed to fully elucidate the mechanisms of action of these compounds and to identify their specific molecular targets.
The exploration of new biological targets is often guided by the structural features of the this compound scaffold. For example, the ability of these compounds to act as Michael acceptors makes them potential candidates for inhibiting enzymes with reactive cysteine residues in their active sites. A deeper understanding of the structure-activity relationships (SAR) of these compounds will be crucial for the rational design of new derivatives with improved potency and selectivity for specific biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
